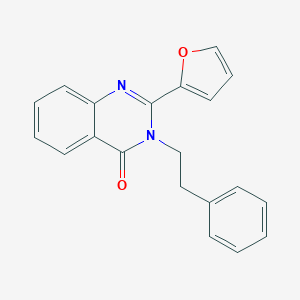

2-(2-furyl)-3-(2-phenylethyl)-4(3H)-quinazolinone

Description

Properties

Molecular Formula |

C20H16N2O2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-(furan-2-yl)-3-(2-phenylethyl)quinazolin-4-one |

InChI |

InChI=1S/C20H16N2O2/c23-20-16-9-4-5-10-17(16)21-19(18-11-6-14-24-18)22(20)13-12-15-7-2-1-3-8-15/h1-11,14H,12-13H2 |

InChI Key |

ZFIMKOHGGKYLGR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |

Synonyms |

3-phenethyl-2-furan-2-yl-3H-quinazolin-4-one NPS-53574 NPS53574 |

Origin of Product |

United States |

Preparation Methods

Niementowski Synthesis

The classical Niementowski reaction forms the quinazolinone core by heating substituted anthranilic acid with formamide at 125–130°C. For 2-(2-furyl)-3-(2-phenylethyl)-4(3H)-quinazolinone:

-

Step 1 : 2-Amino-5-nitrobenzoic acid reacts with formamide to yield 3,4-dihydro-4-oxoquinazoline.

-

Step 2 : Alkylation with 2-phenylethyl bromide introduces the phenylethyl group at N3.

-

Step 3 : Suzuki-Miyaura coupling with furan-2-boronic acid installs the furyl moiety at C2.

Conditions :

Grimmel-Guinther-Morgan Method

This method uses o-aminobenzoic acids, amines, and PCl₃ in toluene:

-

Step 1 : 2-Aminobenzoic acid reacts with 2-phenylethylamine and PCl₃ to form 3-(2-phenylethyl)-3,4-dihydro-4-oxoquinazoline.

-

Step 2 : Bromination at C2 followed by Ullmann coupling with furan-2-ylboronic acid introduces the furyl group.

Conditions :

Isatoic Anhydride Route

One-Pot Cyclization

Isatoic anhydride reacts with 2-phenylethylamine to form 3-(2-phenylethyl)-4(3H)-quinazolinone, followed by C2 functionalization:

-

Step 1 : Reflux isatoic anhydride with 2-phenylethylamine in acetic acid to form the quinazolinone core.

-

Step 2 : Vilsmeier-Haack formylation at C2, then condensation with furfural to introduce the furyl group.

Conditions :

Transition Metal-Catalyzed Coupling

Copper-Catalyzed C–N Bond Formation

A three-component reaction optimizes furyl and phenylethyl incorporation:

-

Step 1 : 2-Chloroquinazolin-4-one reacts with 2-phenylethylamine under CuI catalysis.

-

Step 2 : Furyl group introduced via Cu-mediated C–H activation.

Conditions :

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times for quinazolinone formation:

-

Step 1 : 2-Aminobenzamide and 2-phenylethyl isocyanate react in acetic acid under microwave (300 W, 15 min).

Conditions :

Solid-Phase Synthesis

Resin-Bound Intermediate

A Merrifield resin-bound strategy improves purity:

-

Step 1 : Anthranilic acid anchored to resin via ester linkage.

-

Step 2 : Sequential alkylation (2-phenylethyl bromide) and coupling (furan-2-carbonyl chloride).

-

Step 3 : Cleavage with TFA yields the target compound.

Conditions :

Biological Evaluation and Synthetic Optimization

Yield Comparison of Methods

| Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|

| Niementowski Synthesis | 62 | 12 | Scalability |

| Microwave-Assisted | 75 | 0.25 | Rapid synthesis |

| Solid-Phase | 68 | 24 | High purity |

Chemical Reactions Analysis

Types of Reactions: 2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Substitution: Electrophilic substitution reactions can occur on the phenethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Properties

Quinazolinones, including 2-(2-furyl)-3-(2-phenylethyl)-4(3H)-quinazolinone, exhibit a range of biological activities. Research indicates that these compounds can act as:

- Anticancer Agents : Studies have shown that quinazolinone derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been evaluated for their ability to inhibit cell growth in breast (MCF-7), prostate (PC-3), and colon (HT-29) cancer cells, demonstrating IC50 values in the micromolar range .

- Antioxidant Activity : The compound has been investigated for its antioxidant properties. Research indicates that modifications at specific positions on the quinazolinone scaffold can enhance its radical scavenging activity, making it a candidate for developing new antioxidants .

- Anti-inflammatory Effects : Quinazolinones have shown promise in treating inflammatory conditions. Their ability to modulate immune responses and inhibit pro-inflammatory cytokines positions them as potential therapeutic agents for diseases such as rheumatoid arthritis and asthma .

Anticancer Activity

A study focused on a series of quinazolinone derivatives, including this compound, demonstrated significant cytotoxicity against multiple cancer cell lines. The derivative exhibited an IC50 value of approximately 10 μM against the MCF-7 cell line, indicating potent anticancer activity. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell cycle progression .

Antioxidant Properties

In another investigation, a series of quinazolinone derivatives were synthesized and evaluated for their antioxidant capacity using various assays such as DPPH and ABTS. The results indicated that compounds with hydroxyl substituents displayed superior antioxidant activity compared to those without. This suggests that structural modifications can significantly influence the biological activity of quinazolinones .

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application | Biological Activity | Key Findings |

|---|---|---|

| Anticancer | Cytotoxicity | IC50 values around 10 μM in MCF-7 cells; induces apoptosis |

| Antioxidant | Radical scavenging | Enhanced activity with hydroxyl substitutions |

| Anti-inflammatory | Cytokine modulation | Potential for treating inflammatory diseases |

Mechanism of Action

The mechanism of action of 2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can inhibit enzymes such as dihydrofolate reductase and kinases, which are crucial for cell proliferation and survival.

Pathways Involved: It can interfere with cellular phosphorylation processes, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Biological Activity

2-(2-Furyl)-3-(2-phenylethyl)-4(3H)-quinazolinone is a member of the quinazolinone family, which is renowned for its diverse biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a quinazolinone core substituted with a furyl group and a phenethyl group. This unique structure is believed to contribute to its biological activities.

Anticancer Activity

Research indicates that quinazolinones exhibit significant anticancer properties. For instance, derivatives of quinazolinones have shown cytotoxic effects against various cancer cell lines. A study demonstrated that specific derivatives could inhibit cell growth in prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines, with IC50 values ranging from 10 µM to 12 µM for the most active compounds .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

Anti-inflammatory Activity

Quinazolinone derivatives have been reported to possess anti-inflammatory properties. For example, certain compounds have been shown to inhibit TNF-α production in human promyelocytic cells, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial potential of quinazolinones has also been documented. Various studies have indicated that these compounds can exhibit antibacterial and antifungal activities against a range of pathogens. The specific mechanisms often involve interference with bacterial cell wall synthesis or disruption of fungal cell membranes .

Case Studies

- Cytotoxic Evaluation : In a study assessing the cytotoxic effects of quinazolinone-thiazole hybrids, several compounds were synthesized and tested against multiple cancer cell lines. The most promising candidates displayed potent cytotoxicity with low IC50 values, indicating their potential as effective anticancer agents .

- Anti-HCV Activity : Another study focused on the antiviral properties of quinazolinones against hepatitis C virus (HCV). Novel derivatives were synthesized that showed effective inhibition rates at concentrations comparable to established antiviral drugs like ribavirin .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many quinazolinones act by inhibiting key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : Some compounds may interact with specific receptors (e.g., adenosine receptors) to exert their effects.

- Metal Ion Chelation : Certain derivatives possess metal ion chelating properties which enhance their antiviral activity against HCV .

Q & A

Basic Questions

Q. What synthetic methodologies are reported for 2-(2-furyl)-3-(2-phenylethyl)-4(3H)-quinazolinone, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with furyl and phenylethyl substituents. Key steps include:

- Using acyl chlorides or orthoesters to functionalize the quinazolinone core (e.g., reacting 3-aminoquinazolinones with furan-containing acyl chlorides in pyridine or benzene) .

- Nano-TiO₂-catalyzed reactions under reflux conditions to enhance regioselectivity and yield .

Q. How is the crystal structure of this compound determined, and what structural insights are critical for its bioactivity?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 292 K with a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data refinement using SHELXL-97 .

- Key Insights :

- Planar quinazolinone core with furyl and phenylethyl substituents at positions 2 and 3, respectively.

- Intramolecular hydrogen bonding (e.g., N–H···O) stabilizes the conformation, influencing ligand-receptor interactions .

Q. What analytical techniques are used to characterize the purity and stability of this compound?

- Techniques :

- HPLC-MS : Confirms molecular weight (theoretical: ~318.35 g/mol) and detects impurities .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, furyl C–O at ~1250 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >250°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of furyl and phenylethyl substituents on biological activity?

- Experimental Design :

- Synthesize analogs with substituent variations (e.g., replacing furyl with thiophene or phenylethyl with alkyl chains).

- Evaluate bioactivity (e.g., anti-inflammatory via COX-2 inhibition assays, antiviral via TMV replication inhibition) .

- Key Findings :

- The furyl group enhances π-π stacking with hydrophobic enzyme pockets, while the phenylethyl chain improves membrane permeability .

- Substitution at position 3 (phenylethyl) is critical for CNS activity, as seen in hypnotic analogs .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Approach :

- Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from uniform cell lines like RAW 264.7 for anti-inflammatory activity) .

- Molecular Docking : Validate target binding (e.g., interaction with VDAC channels for ferroptosis induction) .

Q. How to design in vivo studies to evaluate the compound’s anti-endotoxic effects and toxicity profile?

- Protocol :

- Animal Models : LPS-induced endotoxemia in mice (dose: 10–50 mg/kg, i.p.) .

- Endpoints : Measure TNF-α and NO levels (ELISA), liver/kidney histopathology .

- Toxicology :

- Acute toxicity via LD₅₀ determination (OECD Guideline 423).

- Subchronic studies (28-day) to assess organ toxicity .

Q. What computational methods predict the compound’s pharmacokinetic properties and metabolic pathways?

- Tools :

- ADMET Prediction : SwissADME for bioavailability (Lipinski’s Rule of 5 compliance) .

- Metabolism : CYP450 isoform screening (CYP3A4/2D6) using liver microsomes .

- Key Data :

- Predicted logP: ~2.8 (moderate lipophilicity).

- Major metabolites: Hydroxylated furyl and phenylethyl derivatives .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.